3-Piperidinylmethyl acetate hydrochloride

Medicinal chemistry Structure–activity relationship Building block selection

3-Piperidinylmethyl acetate hydrochloride is a piperidine-derived ester building block bearing an acetyloxymethyl substituent at the 3-position of the piperidine ring, supplied as the hydrochloride salt. The compound has molecular formula C₈H₁₆ClNO₂ and molecular weight 193.67 g/mol.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 1219979-17-5
Cat. No. B1394757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidinylmethyl acetate hydrochloride
CAS1219979-17-5
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCC(=O)OCC1CCCNC1.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-7(10)11-6-8-3-2-4-9-5-8;/h8-9H,2-6H2,1H3;1H
InChIKeyVTBXJOJIPKIEMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperidinylmethyl Acetate Hydrochloride (CAS 1219979-17-5): Chemical Identity and Core Properties for Procurement Decisions


3-Piperidinylmethyl acetate hydrochloride is a piperidine-derived ester building block bearing an acetyloxymethyl substituent at the 3-position of the piperidine ring, supplied as the hydrochloride salt . The compound has molecular formula C₈H₁₆ClNO₂ and molecular weight 193.67 g/mol . This structural class belongs to the broader family of piperidine-based small-molecule scaffolds, which represent the most common heterocyclic subunit among FDA-approved drugs . The commercially available product is typically offered at ≥95% purity and is intended exclusively for research and further manufacturing use .

Why Generic Substitution Fails: Regiochemical Specificity Determines Synthetic Utility of 3-Piperidinylmethyl Acetate Hydrochloride (CAS 1219979-17-5)


The three regioisomeric piperidinylmethyl acetate hydrochlorides (2-, 3-, and 4-substituted) share identical molecular formula and nominal purity specifications (~95%), yet cannot be freely interchanged in synthetic applications because the position of the acetyloxymethyl group on the piperidine ring governs downstream molecular connectivity, steric environment, and pharmacophoric geometry . In structure–activity relationship (SAR) campaigns, the 3-substituted regioisomer projects the ester functionality into a distinct spatial vector relative to the piperidine nitrogen compared with the 2- and 4- isomers, directly influencing the three-dimensional orientation of elaborated ligands within biological binding pockets . Furthermore, differential storage requirements have been reported: the 2-isomer is specified for 4 °C storage by certain suppliers, whereas the 3-isomer is stable under ambient cool, dry conditions, reflecting differences in solid-state stability that may impact inventory management [1].

Quantitative Evidence Guide: Differentiating 3-Piperidinylmethyl Acetate Hydrochloride from Its 2- and 4-Regioisomeric Analogs


Regiochemical Substituent Position: 3-Substitution vs. 2-Substitution vs. 4-Substitution Determines Structural Connectivity in Downstream SAR

The acetyloxymethyl group at the 3-position of the piperidine ring produces a distinct spatial vector for molecular elaboration compared with the 2- and 4-regioisomers. The 3-substituted isomer provides an exocyclic methylene bridge that projects the ester carbonyl into a region of space that is geometrically distinct from the 2- and 4- substitution patterns, directly influencing the three-dimensional pharmacophore in downstream ligand design . The 2-isomer (CAS 1423027-74-0, piperidin-2-ylmethyl acetate hydrochloride) and 4-isomer (CAS 184042-50-0, piperidin-4-ylmethyl acetate hydrochloride) each possess identical molecular formula (C₈H₁₆ClNO₂) and molecular weight (193.67 g/mol), yet differ exclusively in the ring attachment point [1].

Medicinal chemistry Structure–activity relationship Building block selection

Storage Stability: 3-Isomer Stored at Ambient Cool/Dry Conditions vs. 2-Isomer Requiring 4 °C Refrigeration

Vendor-supplied storage specifications indicate a practical stability distinction between regioisomers. The 3-piperidinylmethyl isomer (target compound) is specified for long-term storage in a cool, dry place at ambient temperature by AKSci . In contrast, American Elements specifies a storage temperature of 4 °C for the 2-isomer (piperidin-2-ylmethyl acetate hydrochloride, CAS 1423027-74-0) [1]. This difference in recommended storage conditions suggests greater ambient thermal stability of the 3-isomer hydrochloride salt compared to its 2-substituted analog.

Compound management Stability Inventory logistics

Spectroscopic Fingerprinting: ¹H NMR and ¹³C NMR Chemical Shift Assignments Enable Definitive Identity Verification

The 3-isomer exhibits a characteristic ¹H NMR fingerprint that distinguishes it from the 2- and 4-analogs: the methylene bridge connecting the piperidine ring to the acetate ester appears as a singlet at 4.2–4.4 ppm; the acetate methyl singlet at ~2.1 ppm; and the proton at the 3-position of the ring resonates as a multiplet at 2.8–3.2 ppm . The protonated nitrogen of the hydrochloride salt produces a broad exchangeable signal at 9.5–10.5 ppm, confirming salt formation . In ¹³C NMR, the ester carbonyl resonates at 170–175 ppm and the bridge methylene at 65–70 ppm . These spectral signatures enable unambiguous identity confirmation and differentiation from the 2- and 4-isomers, whose ring-proton coupling patterns would differ due to distinct magnetic environments.

Quality control Structural elucidation Analytical chemistry

Safety Classification: GHS07 Warning Label vs. Class-Specific Hazard Profiles

The target compound carries a GHS07 Warning pictogram (exclamation mark) per ChemScene safety data, indicating it is classified as an irritant . ChemicalBook additionally classifies the compound with the hazard designation IRRITANT . The hydrochloride salt form contributes a well-characterized safety profile compared with the free base, as the protonated amine reduces volatility and potential inhalation risk. The 2-isomer (CAS 1423027-74-0) has safety data available only upon request from American Elements, suggesting less extensively documented hazard characterization [1].

Laboratory safety GHS compliance Risk assessment

Synthetic Versatility: Ester Hydrolysis and Nucleophilic Substitution Enable Diverse Downstream Transformations

The acetyloxymethyl ester functionality at the 3-position provides a reactive handle for at least three well-characterized synthetic transformations: (i) ester hydrolysis under acidic or basic conditions to yield piperidin-3-ylmethanol; (ii) nucleophilic substitution at the ester carbonyl for transesterification or amidation; and (iii) reduction to secondary amine derivatives . This reactivity profile is shared in principle by the 2- and 4-isomers; however, the 3-position ester benefits from reduced steric hindrance compared to the 2-isomer (where the ester is adjacent to the ring nitrogen) and avoids the symmetry-induced regiochemical ambiguity of the 4-isomer during N-selective functionalization .

Organic synthesis Intermediate chemistry Functional group interconversion

Availability Through Major Distributors: Sigma-Aldrich/Merck Listing Confirms Supply-Chain Reliability for the 3-Isomer

The 3-piperidinylmethyl isomer is listed and distributed through Sigma-Aldrich (Merck) under catalog number MAT246513381, sourced from Matrix Scientific with Country of Origin: US . Among the three regioisomers, the 3-isomer is the only variant found with a direct Sigma-Aldrich product listing, a widely used institutional procurement channel. The 2-isomer is available from American Elements (a specialty inorganic supplier) and various niche vendors, while the 4-isomer is primarily distributed by Apollo Scientific via CymitQuimica . Sigma-Aldrich listing provides institutional buyers with established quality assurance documentation, Certificates of Analysis (COA), and integrated procurement workflows.

Procurement Supply chain Vendor qualification

Preferred Application Scenarios for 3-Piperidinylmethyl Acetate Hydrochloride (CAS 1219979-17-5) Based on Quantitative Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Regiochemically Defined Piperidine Scaffolds

When a structure–activity relationship program demands systematic exploration of substituent position on the piperidine ring, the 3-piperidinylmethyl isomer provides a geometrically distinct vector for acetyloxymethyl elaboration compared to 2- and 4- analogs. The 3-position places the ester functionality at a steric midpoint that allows independent N-functionalization without the spatial congestion of the 2-position or the symmetry constraints of the 4-position, making it the preferred choice for constructing diverse screening libraries where subtle three-dimensional variations in ligand projection are critical .

High-Throughput Compound Management with Ambient Storage Logistics

For organizations operating large compound collections (≥10,000 entities) where cold-chain storage capacity is constrained, the 3-isomer's specification for ambient-temperature storage in a cool, dry place represents an operational advantage over the 2-isomer, which requires 4 °C refrigeration according to American Elements' safety data sheet . Eliminating the need for refrigerated storage reduces energy costs, frees cold-storage footprint for temperature-sensitive biologics, and simplifies automated compound retrieval workflows.

Synthetic Methodology Development Requiring Orthogonal Protection Strategies

The 3-piperidinylmethyl acetate hydrochloride architecture enables sequential, chemoselective transformations: the acetate ester can be hydrolyzed to the primary alcohol under mild conditions without affecting the protonated piperidine nitrogen, which remains protected as the hydrochloride salt. The resulting piperidin-3-ylmethanol intermediate then permits orthogonal N-derivatization (e.g., alkylation, acylation, sulfonylation) prior to or following further elaboration of the hydroxymethyl group . This orthogonal reactivity profile is strategically advantageous in multi-step synthetic route design.

Procurement Through Institutional-Compliant Supply Chains with Full Quality Documentation

When institutional purchasing policies require sourcing through approved global distributors with ISO-certified quality systems, the Sigma-Aldrich/Merck listing of the 3-isomer (MAT246513381) provides access to downloadable Certificates of Analysis, integrated SDS documentation, and established contractual terms. This contrasts with the 2- and 4-isomers, which are primarily sourced through smaller specialty vendors where quality documentation and batch-to-batch consistency data may be less standardized . For GLP-compliant laboratories, this distinction is material to audit readiness.

Technical Documentation Hub

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